

Unveiling the Macrocyclic Architecture of QR-6401: A Technical Guide

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Compound of Interest

Compound Name: QR-6401
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This technical guide provides an in-depth exploration of the macrocyclic structure of **QR-6401**, a novel and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The discovery of **QR-6401** was accelerated through the integration of generative artificial intelligence models and structure-based drug design.^{[1][2][3][4][5]} Currently in the preclinical stage of development, **QR-6401** has demonstrated significant potential as an anti-cancer agent, particularly in contexts of high Cyclin E1 (CCNE1) expression.^{[1][2][3][4][5]} This document outlines the core structural features, mechanism of action, and supporting experimental data for **QR-6401**.

Core Structure and Quantitative Profile

QR-6401 is distinguished by its macrocyclic chemical scaffold, a feature designed to enhance potency and selectivity.^{[2][3]} The development process involved a macrocyclization strategy based on the cocrystal structure of an earlier compound with the CDK2/Cyclin E1 complex.^[2] This approach led to the identification of **QR-6401**, which incorporates a trans-cyclobutyl ring within its linker, contributing to improved potency, human liver microsomal stability, and permeability compared to its precursors.^[2]

Table 1: In Vitro Potency of QR-6401

Target	IC50 (nM)
CDK2/E1	0.37
CDK9/T1	10
CDK1/A2	22
CDK6/D3	34
CDK4/D1	45

Source: MedchemExpress[6]

Table 2: In Vivo Antitumor Activity in OVCAR3 Ovarian Cancer Xenograft Model

Parameter	Value
Dosing Regimen	50 mg/kg, twice daily (oral gavage)
Treatment Duration	28 days
Tumor Growth Inhibition (TGI)	78%

Source: ACS Medicinal Chemistry Letters[2]

Table 3: Pharmacodynamic Response in OVCAR3 Xenograft Model

Time Point (post-first dose, Day 3)	Inhibition of Rb Phosphorylation (S807/811)	Free Plasma Concentration (nM)
2 hours	80%	33
4 hours	69%	20
7 hours	73%	51

Source: ACS Medicinal Chemistry Letters[2]

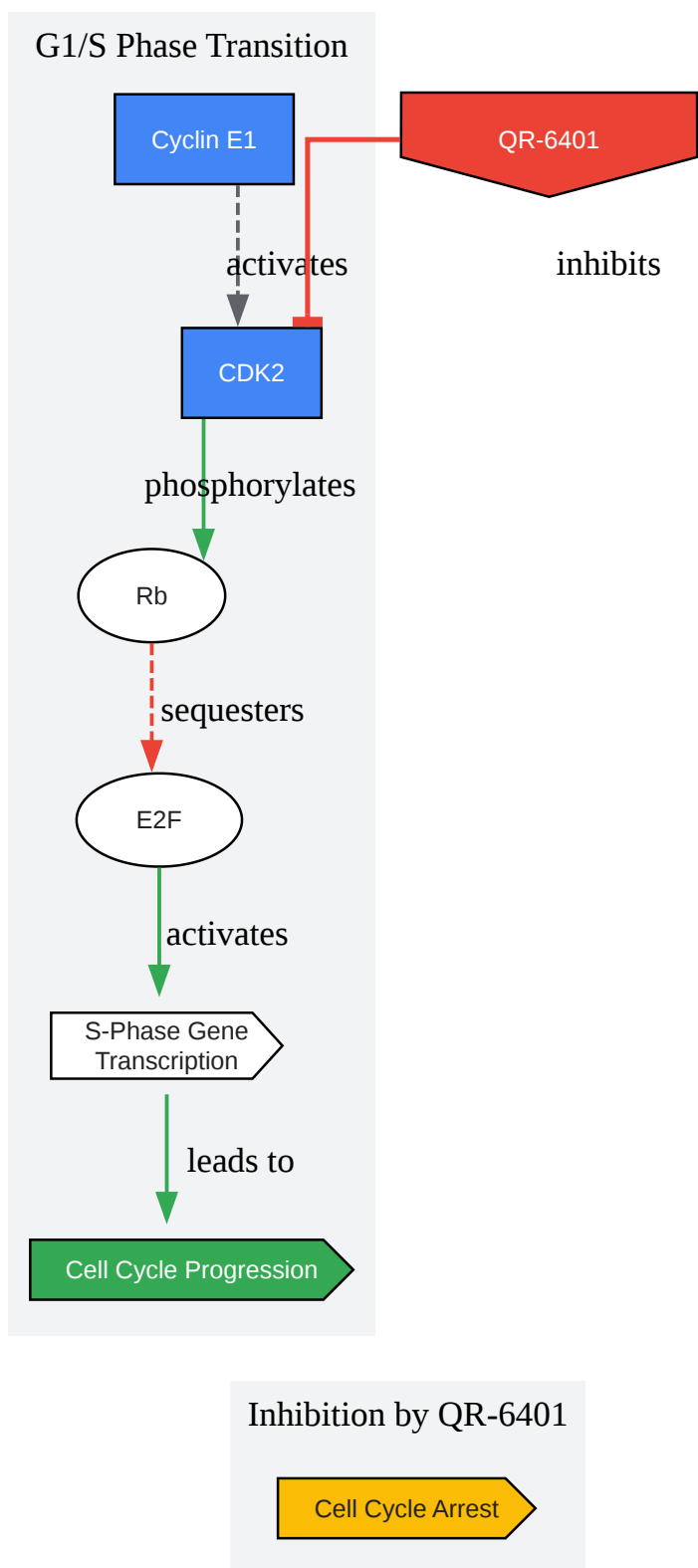
Table 4: Pharmacokinetic Profile of QR-6401

Species	Dose	Bioavailability	Key Findings
Sprague-Dawley Rat	5 mg/kg (oral)	50%	Rapid clearance, moderate volume of distribution.
BALB/c Nude Mice	20 and 100 mg/kg (oral)	Not specified	Superproportional increase in AUC, suggesting saturation of clearance.

Source: ACS Medicinal Chemistry Letters[2][7]

Mechanism of Action and Signaling Pathway

QR-6401 functions as a highly selective inhibitor of CDK2.[1][6] The CDK family of serine-threonine kinases, in complex with their cyclin partners, are crucial regulators of the cell cycle.[2] Specifically, the CDK2/Cyclin E1 complex is instrumental in driving the G1 to S phase transition.[3] Dysregulation of this complex is a hallmark of various cancers.[2] By inhibiting CDK2, **QR-6401** effectively blocks the phosphorylation of key substrates, including the retinoblastoma (Rb) protein.[2] This inhibition prevents the release of E2F transcription factors, which are necessary for the expression of genes required for DNA replication, thereby inducing cell cycle arrest and inhibiting tumor growth.[2]



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Caption: Signaling pathway of **QR-6401** in inhibiting cell cycle progression.

Experimental Protocols

OVCAR3 Ovarian Cancer Xenograft Model

The in vivo antitumor efficacy of **QR-6401** was evaluated using an OVCAR3 ovarian cancer xenograft model.[2]

- Animal Model: Female BALB/c nude mice were utilized for the study.
- Tumor Implantation: OVCAR3 cells were implanted to establish tumors.
- Treatment Group: Tumor-bearing mice were administered **QR-6401** orally via gavage at a dose of 50 mg/kg, twice daily, for a duration of 28 days.[2][7]
- Vehicle Control Group: A control group received a vehicle solution consisting of 20% PEG400, 10% Solutol HS15, and 70% of a 0.5% Methylcellulose in deionized water solution. [2]
- Efficacy Assessment: Tumor growth was monitored throughout the study, and the percentage of tumor growth inhibition (TGI) was calculated at the end of the treatment period.[2]
- Tolerability Assessment: The body weight of the mice was monitored as an indicator of the tolerability of the treatment.[2]

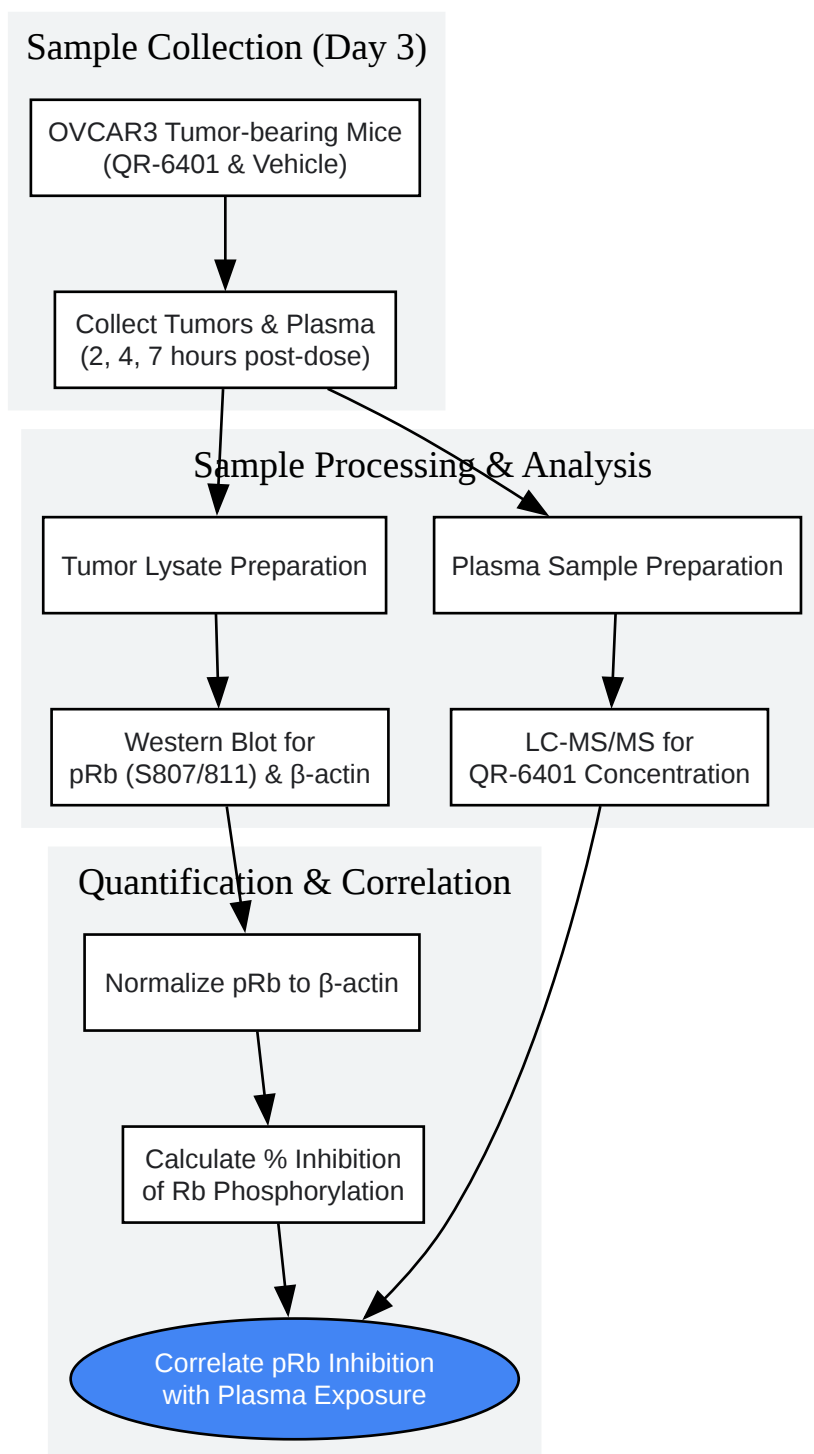
Caption: Workflow for the OVCAR3 xenograft efficacy study.

Pharmacodynamic Analysis

To confirm the mechanism of action in vivo, the levels of phosphorylated Rb were assessed.[2]

- Sample Collection: Tumors were collected from the OVCAR3 xenograft model at 2, 4, and 7 hours after the first dose on day 3 of treatment.[2]
- Protein Analysis: The levels of retinoblastoma (Rb) phosphorylation at serine 807/811 were determined.
- Normalization: The levels of phosphorylated Rb were normalized to β -actin.[2]

- Inhibition Calculation: The percentage of inhibition of Rb phosphorylation was calculated by comparing the levels in the **QR-6401** treated group to the vehicle control group.[2]
- Pharmacokinetic Correlation: Free plasma concentrations of **QR-6401** were measured at the same time points to correlate drug exposure with the pharmacodynamic effect.[2]



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Caption: Workflow for the pharmacodynamic analysis of **QR-6401**.

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